Benzaldehyde tosylhydrazone
Overview
Description
Synthesis Analysis
The synthesis of benzaldehyde tosylhydrazone involves the reaction of benzaldehyde with tosylhydrazine. One study demonstrates the formation of phenylcarbene from benzaldehyde tosylhydrazone via photolytic or pyrolytic decomposition, highlighting its utility in organic synthesis (Nozaki, Noyori, & Sisido, 1964).
Molecular Structure Analysis
The molecular structure of benzaldehyde tosylhydrazone and its complexes has been studied through various spectroscopic methods, including IR and NMR spectroscopy, which provide insights into its structural and electronic characteristics. For instance, studies on similar compounds, such as 2-(tosylamino)benzaldehyde bishydrazones, have explored their complexation with metal ions, revealing details about their molecular geometry and stability (Popov et al., 2015).
Chemical Reactions and Properties
Benzaldehyde tosylhydrazone undergoes various chemical transformations, including its role in the generation of carbenes. These carbenes can participate in addition reactions to C=C and C-H bonds, demonstrating the compound's versatility in synthetic applications (Nozaki, Noyori, & Sisido, 1964). Other studies have focused on the complexation of similar hydrazone compounds with transition metals, which is critical for understanding their catalytic and electronic properties (Dutta et al., 2012).
Physical Properties Analysis
The physical properties of benzaldehyde tosylhydrazone, such as solubility, melting point, and crystal structure, are essential for its handling and application in various chemical reactions. While specific data on benzaldehyde tosylhydrazone is not provided, studies on related compounds offer insights into how these properties can influence reactivity and stability (Popov et al., 2013).
Chemical Properties Analysis
Benzaldehyde tosylhydrazone's chemical properties, including reactivity with various reagents and stability under different conditions, are pivotal for its application in organic synthesis. Its ability to produce phenylcarbene under specific conditions underscores its reactivity and potential for further transformations (Nozaki, Noyori, & Sisido, 1964).
Scientific Research Applications
Generation and Reactions of Phenylcarbene : Benzaldehyde tosylhydrazone, when treated with sodium methoxide in various solvents, yields products from phenylcarbene. This is significant in the study of phenylcarbene chemistry and its reactions with different solvents (Nozaki, Noyori, & Sisido, 1964).
Catalytic and Asymmetric Epoxidation of Carbonyl Compounds : Benzaldehyde tosylhydrazone is utilized in a protocol for in situ generation of diazo compounds, applied in sulfur-ylide mediated epoxidation reactions. This demonstrates its utility in asymmetric synthesis and the generation of epoxides from carbonyl compounds (Aggarwal et al., 2003).
Cyclisation Studies with Arylcarbene Precursors : The thermal and photolytic decompositions of benzaldehyde tosylhydrazones have been explored for cyclisation reactions. Such studies are pivotal in the synthesis of heterocyclic compounds, demonstrating the versatility of benzaldehyde tosylhydrazones in organic synthesis (Garner, Mobbs, Suschitzky, & Millership, 1971).
Photocatalytic Hydrogen Evolution and Selective Benzaldehyde Production : In a study on photocatalytic reactions, benzaldehyde tosylhydrazone is used for selective oxidation of benzyl alcohols, coupled with hydrogen evolution. This showcases its potential application in green chemistry and sustainable chemical processes (Hao et al., 2019).
Sustainable Synthesis of Benzaldehyde : Research has also been conducted on the sustainable synthesis of benzaldehyde, an important chemical in various industries. This highlights the broader application of benzaldehyde tosylhydrazone in industrial processes and its role in promoting eco-friendly methodologies (Li et al., 2018).
Oxidation and Reduction Processes : Studies on the oxidation and reduction of benzaldehyde provide insights into its transformations and reactivity. This knowledge is crucial in applications where benzaldehyde is a key intermediate or product (Haffad et al., 1997).
Safety And Hazards
properties
IUPAC Name |
N-[(E)-benzylideneamino]-4-methylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S/c1-12-7-9-14(10-8-12)19(17,18)16-15-11-13-5-3-2-4-6-13/h2-11,16H,1H3/b15-11+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZFLTDNAHASQQC-RVDMUPIBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzaldehyde tosylhydrazone | |
CAS RN |
17227-34-8, 1666-17-7 | |
Record name | NSC126924 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126924 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1666-17-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126449 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1666-17-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=234743 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzaldehyde p-Toluenesulfonylhydrazone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Citations
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